Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a terephthalate core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with dimethyl terephthalate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide
Uniqueness
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBVMWVYXFLJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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